(3S) [1, 1-difluoro-3,4-bis(oleoyloxy)
Overview
Description
(3S) [1, 1-difluoro-3,4-bis(oleoyloxy) is a useful research compound. Its molecular formula is C40H71F2Na2O7P and its molecular weight is 778.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S) [1, 1-difluoro-3,4-bis(oleoyloxy) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S) [1, 1-difluoro-3,4-bis(oleoyloxy) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
OLED Technology
- Organic Light-Emitting Diodes (OLEDs): Compounds similar to (3S) [1, 1-difluoro-3,4-bis(oleoyloxy)] have been utilized in OLEDs for better luminance and stability. For example, 3- or 5-hydroxyflavone-metal complexes have demonstrated high luminance and lower turn-on voltages in OLEDs, enhancing both efficiency and longevity (Hamada et al., 1997).
Polymerization
- Polymerization of Higher α-Olefins: Certain titanium and aluminum complexes, potentially similar in structure to (3S) [1, 1-difluoro-3,4-bis(oleoyloxy)], have been effective in polymerizing higher α-olefins. These complexes have shown high activity and have produced polymers with high molecular weights, suggesting applications in the production of specialized polymers (Saito et al., 2006).
Catalysis in Organic Reactions
- Asymmetric Catalytic Reactions: Chiral hydroxyl phospholanes, synthesized from compounds like D-mannitol, have been used in asymmetric catalytic reactions. These compounds have facilitated the hydrogenation of functionalized olefins with high enantioselectivity, which could be an application area for similar compounds (Li et al., 2000).
- Epoxidation of Olefins: Certain iron and nickel complexes have shown potential in catalyzing the epoxidation of olefinic compounds, a process relevant in chemical synthesis. This suggests that similar structures to (3S) [1, 1-difluoro-3,4-bis(oleoyloxy)] could be effective in such reactions (Takai et al., 1991).
Photoluminescence and OLED Fabrication
- Iridium(III) Complexes for OLEDs: Complexes containing phosphor-sulfur bonds, like Bis(diphenylphorothioyl)amide, have been used in the synthesis of iridium(III) emitters for OLEDs. These complexes have high thermal stability and photoluminescence quantum yields, hinting at the potential use of similar compounds in OLED technology (Liang et al., 2019).
properties
IUPAC Name |
disodium;[(2S)-4,4-difluoro-2-[(Z)-octadec-9-enoyl]oxy-4-phosphonatobutyl] (Z)-octadec-9-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H73F2O7P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(43)48-36-37(35-40(41,42)50(45,46)47)49-39(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,45,46,47);;/q;2*+1/p-2/b19-17-,20-18-;;/t37-;;/m0../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPHGZLFQFABQX-WLPSHEQISA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC(F)(F)P(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CC(F)(F)P(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H71F2Na2O7P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S) [1, 1-difluoro-3,4-bis(oleoyloxy) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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